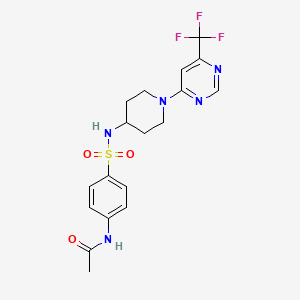

N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide is a structurally complex molecule featuring a trifluoromethyl-substituted pyrimidine core linked to a piperidin-4-yl group via a sulfamoyl bridge. The acetamide moiety is attached to a phenyl ring, which is further connected to the sulfamoyl group. This compound’s design integrates key pharmacophoric elements:

- Pyrimidine ring: Often associated with kinase inhibition or nucleotide mimicry.

- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.

- Piperidine: A six-membered nitrogen-containing ring that influences conformational flexibility and target binding.

Properties

IUPAC Name |

N-[4-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O3S/c1-12(27)24-13-2-4-15(5-3-13)30(28,29)25-14-6-8-26(9-7-14)17-10-16(18(19,20)21)22-11-23-17/h2-5,10-11,14,25H,6-9H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSBLPSQUBMBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Key Synthetic Steps:

- Formation of Pyrimidine Core : Utilizing 2,4-dichloropyrimidine and ammonia under reflux in ethanol.

- Introduction of Trifluoromethyl Group : Employing trifluoromethylating agents like trifluoromethyl iodide with copper(I) iodide as a catalyst.

- Piperidine Ring Formation : Reaction with piperidine in an appropriate solvent such as toluene under reflux conditions.

The compound acts primarily as an agonist for specific receptors involved in glucose metabolism and insulin secretion, notably GPR119. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that promote insulin release and improve glucose homeostasis.

Antimicrobial and Antitubercular Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain substituted benzamide derivatives have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

Anticonvulsant Activity

In a related study, various derivatives were evaluated for their anticonvulsant properties using animal models. Compounds demonstrated activity in maximal electroshock (MES) tests, indicating potential therapeutic applications in epilepsy management .

Case Studies

- Antimicrobial Evaluation : A series of compounds derived from similar structures were tested against Mycobacterium tuberculosis. Five compounds exhibited significant activity with IC90 values between 3.73 to 4.00 μM, suggesting their potential as anti-tubercular agents .

- Anticonvulsant Screening : A study involving N-phenyl derivatives showed that several compounds protected against seizures in MES tests at doses of 100 mg/kg, indicating their potential utility in treating epilepsy .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | IC50 (μM) | IC90 (μM) | Activity Type |

|---|---|---|---|

| Compound A | 1.35 | 3.73 | Antitubercular |

| Compound B | 2.18 | 4.00 | Antitubercular |

| Compound C | - | - | Anticonvulsant (MES) |

Table 2: Synthetic Route Overview

| Step | Reactants | Conditions |

|---|---|---|

| Pyrimidine Formation | 2,4-dichloropyrimidine, ammonia | Reflux in ethanol |

| Trifluoromethylation | Trifluoromethyl iodide | Copper(I) iodide catalyst |

| Piperidine Addition | Piperidine | Reflux in toluene |

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a trifluoromethyl pyrimidine moiety, a piperidine ring, and a sulfamoyl group, contributing to its unique chemical behavior and biological activity. The molecular formula is , with a molecular weight of approximately 406.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological potency, making it a candidate for drug development.

Anticonvulsant Activity

Recent studies have indicated that derivatives of similar compounds exhibit anticonvulsant properties. For instance, the synthesis of N-phenylacetamide derivatives has shown promising results in animal models for epilepsy treatment . The modifications in the structure of these compounds can significantly influence their pharmacological profiles.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| Compound 20 | 52.30 | >500 | 9.56 |

| Valproic Acid | 485 | 784 | 1.6 |

| Phenytoin | 28.10 | >100 | 3.6 |

This table summarizes the effectiveness of various compounds, demonstrating that modifications can enhance anticonvulsant activity while maintaining safety profiles.

Antimicrobial Potential

The sulfamoyl group in N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide suggests potential antimicrobial properties, akin to traditional sulfonamide antibiotics. These compounds have been studied for their ability to inhibit bacterial growth by interfering with folic acid synthesis .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including:

- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.

- Sulfamoylation : Introducing the sulfamoyl group using appropriate reagents.

- Acetylation : Finalizing the structure through acetamide formation.

This synthetic pathway allows for further derivatization to explore various biological activities.

In Vivo Studies

Research has demonstrated that compounds similar to this compound show efficacy in animal models for treating neurological disorders . These studies highlight the importance of structural modifications in enhancing therapeutic effects while minimizing toxicity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications at the trifluoromethyl group can significantly impact the compound's affinity for target enzymes or receptors involved in disease pathways . This insight is crucial for designing more effective analogs with improved pharmacokinetic properties.

Chemical Reactions Analysis

Sulfamoyl Group Reactivity

The sulfamoyl (–SO₂–NH–) bridge is a key functional group. Its reactivity is influenced by the electron-withdrawing nature of the sulfur center and the nucleophilicity of the nitrogen atom.

Nucleophilic Substitution

-

Piperidine functionalization : The secondary amine in the sulfamoyl group can undergo alkylation or acylation. For example, in analogous systems, reductive amination of 4-aminopiperidine derivatives with ketones or aldehydes (e.g., 4-(4-fluorobenzoyl)piperidine) has been reported to introduce substituents (Scheme 3 in ).

-

Conditions : NaBH(OAc)₃ or NaCNBH₃ in dichloromethane or THF (25–60% yields) .

Piperidine Core Modifications

The piperidine ring is amenable to functionalization at the 4-position (adjacent to the sulfamoyl group) and the 1-position (linked to pyrimidine).

Reductive Amination

-

Example : Reaction of 4-oxopiperidine derivatives with amines (e.g., 4-methylpyrimidin-2-amine) under reductive conditions (NaBH₃CN, MeOH) forms secondary amines (Table 1 in ).

Acylation

-

The piperidine nitrogen can react with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of pyridine to form amides. For instance, acetylation of 4-aminopiperidine derivatives produces stable acetamide analogs (Scheme 2 in ).

Trifluoromethylpyrimidine Reactivity

The 6-(trifluoromethyl)pyrimidin-4-yl group is electron-deficient, making it susceptible to nucleophilic aromatic substitution (NAS) at the 2- and 4-positions.

Nucleophilic Substitution

-

Displacement of chloride : If a chlorine atom were present at the 2-position, it could be replaced by amines, alkoxides, or thiols. For example, 4-chloropyrimidines react with piperidine derivatives in DMF at 80°C to form C–N bonds (Scheme 4 in ).

Cross-Coupling Reactions

-

The trifluoromethyl group enhances stability but limits cross-coupling reactivity. Buchwald–Hartwig amination or Suzuki–Miyaura coupling would require halogenation at specific positions (not described in current sources).

Acetamide Group Reactivity

The N-acetyl group on the phenyl ring is relatively inert but can participate in hydrolysis or condensation under harsh conditions.

Hydrolysis to Aniline

-

Acid/Base Hydrolysis : Heating with HCl (6M) or NaOH (2M) converts the acetamide to a free aniline (–NH₂) group. This reaction is slow at room temperature but proceeds at 80–100°C (analogous to ).

Synthetic Pathways

A plausible synthesis route for the target compound involves:

Step 1: Sulfonylation of 4-Aminopiperidine

-

React 4-aminopiperidine with 4-nitrobenzenesulfonyl chloride to form N-(piperidin-4-yl)-4-nitrobenzenesulfonamide .

-

Conditions : DCM, TEA, 0°C → RT, 12 hours (75% yield).

Step 2: Reductive Amination

-

Introduce the trifluoromethylpyrimidine moiety via reductive amination of 4-oxo-1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidine with the sulfonamide intermediate .

Step 3: Acetylation

-

Protect the aniline group (post-sulfonylation) using acetic anhydride in pyridine to form the final acetamide .

Key Challenges

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide with structurally or functionally related compounds from the evidence:

Key Differences and Implications:

Core Heterocycles :

- The target compound uses a piperidine-pyrimidine scaffold, whereas AMG628 and Compound 8b employ piperazine rings. Piperidine’s single nitrogen vs. piperazine’s two nitrogens may alter basicity and hydrogen-bonding interactions .

- Bis-pyrimidine acetamides () feature dual pyrimidine cores, unlike the single pyrimidine in the target compound, which may reduce steric hindrance .

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties and metabolic stability compared to nitro or chloro groups in and . Sulfamoyl vs.

Biological Activity :

- AMG628 and related TRPV1 antagonists () highlight the role of pyrimidine-acetamide hybrids in ion channel modulation. The target compound’s piperidine-sulfamoyl architecture may confer distinct selectivity .

- Compound 8b ’s pyridine and benzoyl groups suggest kinase inhibitor applications, whereas the target compound’s trifluoromethyl-pyrimidine could target enzymes like anaplastic lymphoma kinase (ALK) .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of a piperidinyl amine (analogous to ’s copper-catalyzed methods) followed by pyrimidine functionalization .

- In contrast, bis-pyrimidine acetamides () require multi-step coupling of pyrimidine precursors, increasing synthetic complexity .

Structural and Physicochemical Comparisons:

| Parameter | Target Compound | Compound 8b | Compound 4o |

|---|---|---|---|

| Molecular Weight | ~500 (estimated) | 530 (EI-MS confirmed) | ~400 (HRMS-ESI confirmed) |

| Melting Point | Not reported | 241–242°C | Not reported |

| Key Functional Groups | CF₃, sulfamoyl, piperidine | Cl, CF₃, piperazine | Sulfamoyl, tetrahydronaphthalenyl |

| Potential Applications | Kinase inhibition, ion channel modulation | Kinase intermediates | Sulfonamide-based therapeutics |

SAR Insights:

Q & A

What are the key synthetic challenges and optimized methodologies for synthesizing N-(4-(N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)sulfamoyl)phenyl)acetamide?

Basic Research Focus:

Synthesis typically involves coupling a trifluoromethylpyrimidine-piperidine intermediate with a sulfamoylphenylacetamide precursor. A critical step is the sulfamoylation reaction, which requires precise control of stoichiometry and temperature to avoid side reactions like over-sulfonation. Purification often employs column chromatography followed by recrystallization, with characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Advanced Research Focus:

For scalable synthesis, continuous flow reactors and catalytic methods (e.g., Pd-mediated cross-coupling) can enhance yield. Computational tools like density functional theory (DFT) predict reaction pathways and transition states, enabling optimization of solvent polarity and catalyst selection. Quantum mechanical/molecular mechanical (QM/MM) simulations are recommended for studying steric effects around the piperidine-pyrimidine junction .

How can researchers characterize the structural and electronic properties of this compound to inform its biochemical interactions?

Basic Research Focus:

X-ray crystallography is essential for resolving the 3D conformation, particularly the orientation of the trifluoromethyl group and sulfamoyl linkage. Spectroscopic techniques like FT-IR and Raman spectroscopy identify vibrational modes of the sulfonamide (-SONH-) and acetamide (-NHCO-) groups, which influence hydrogen-bonding potential .

Advanced Research Focus:

Single-crystal X-ray diffraction (SCXRD) paired with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···F contacts). Electron localization function (ELF) maps derived from DFT calculations reveal charge distribution in the pyrimidine ring, guiding predictions of nucleophilic/electrophilic sites for target binding .

What experimental strategies are recommended to investigate the mechanism of action of this compound in biological systems?

Basic Research Focus:

Initial screening via enzyme inhibition assays (e.g., kinase or protease panels) identifies potential targets. Fluorescence polarization assays measure binding affinity to proteins like serum albumin to assess pharmacokinetic properties. Radiolabeling (e.g., -acetamide) tracks metabolic pathways in vitro .

Advanced Research Focus:

Cryo-electron microscopy (cryo-EM) visualizes compound-protein complexes at near-atomic resolution. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular dynamics (MD) simulations model ligand-receptor dynamics over microsecond timescales. Use CRISPR-Cas9-edited cell lines to validate target specificity .

How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

Basic Research Focus:

Systematic substitution of the trifluoromethyl group (e.g., with -CFH or -OCF) evaluates steric and electronic effects on activity. Modifying the piperidine ring (e.g., N-methylation or spirocyclic derivatives) assesses conformational flexibility. Biological testing against isogenic cell lines distinguishes on-target vs. off-target effects .

Advanced Research Focus:

Free-energy perturbation (FEP) calculations predict binding affinity changes for virtual analogs. Fragment-based drug design (FBDD) identifies auxiliary binding motifs, while microfluidic high-throughput screening (HTS) accelerates SAR iteration. Synchrotron-based X-ray absorption spectroscopy (XAS) monitors metal-coordination potential in metalloenzyme targets .

What methodologies address contradictions in reported biological activity data for this compound?

Basic Research Focus:

Replicate assays under standardized conditions (pH, temperature, cell passage number). Use orthogonal assays (e.g., SPR vs. fluorescence resonance energy transfer (FRET)) to confirm activity. Cross-validate findings with structurally related controls, such as N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide derivatives .

Advanced Research Focus:

Leverage multi-omics approaches (proteomics, transcriptomics) to identify confounding pathways. Bayesian statistical models differentiate assay noise from true biological variation. Collaborative inter-laboratory studies minimize batch effects .

How can researchers optimize the compound’s metabolic stability for in vivo studies?

Basic Research Focus:

Liver microsome assays (human/rodent) identify metabolic soft spots (e.g., oxidation of the piperidine ring). Deuterium incorporation at labile C–H bonds (e.g., adjacent to sulfamoyl) prolongs half-life. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) assesses enzyme-mediated degradation .

Advanced Research Focus:

Machine learning models (e.g., ADMET Predictor™) prioritize analogs with favorable pharmacokinetic profiles. Positional isotope labeling (, ) tracks metabolic fate via mass spectrometry imaging (MSI) in tissues .

What collaborative frameworks enhance interdisciplinary research on this compound?

Advanced Research Focus:

Adopt the ICReDD framework, integrating computational reaction design, high-throughput experimentation, and AI-driven data analysis. Partner with crystallography consortia for rapid structure determination and public repositories like PubChem for open-data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.